1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione
Overview
Description
1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione is a complex organic compound that features a triazolidine ring, morpholine groups, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of amino alcohols and α-haloacid chlorides, followed by a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of biochemical assays and as a probe for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The pathways involved in these interactions can vary but often include key signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
- 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline
Uniqueness
1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione is unique due to its combination of a triazolidine ring with morpholine and phenyl groups. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,2-bis(2-morpholin-4-yl-2-oxoethyl)-4-phenyl-1,2,4-triazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O6/c26-17(21-6-10-30-11-7-21)14-23-19(28)25(16-4-2-1-3-5-16)20(29)24(23)15-18(27)22-8-12-31-13-9-22/h1-5H,6-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTONSFUUGCSFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(C(=O)N2CC(=O)N3CCOCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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